(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Catalog No.
S12754341
CAS No.
M.F
C9H12O3S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carb...

Product Name

(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

IUPAC Name

(1S,5R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)/t5?,6-,7+

InChI Key

BIABQGBXOGNDRV-DGUCWDHESA-N

Canonical SMILES

C1C(CC2CSCC1C2=O)C(=O)O

Isomeric SMILES

C1[C@@H]2CSC[C@@H](C2=O)CC1C(=O)O

The compound (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound characterized by a unique thiabicyclic structure. Its molecular formula is C₉H₁₁O₃S, indicating the presence of a carboxylic acid group and a ketone functional group. The stereochemistry of the compound is indicated by the (1R,5S,7R) configuration, which plays a crucial role in its chemical properties and biological activity.

Typical for carboxylic acids and ketones. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon in the ketone can undergo nucleophilic attack by various nucleophiles.

These reactions are fundamental in organic synthesis and can be utilized to derive derivatives of this compound.

  • Antioxidant Activity: Many bicyclic compounds are known for their ability to scavenge free radicals, contributing to their potential therapeutic applications.
  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in cancer therapy.

Studies employing computational methods have predicted various biological activities based on structural characteristics, indicating promising avenues for research .

The synthesis of (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both thiol and carboxylic functionalities, cyclization can yield the bicyclic structure.
  • Functional Group Transformations: Utilizing established reactions such as oxidation and reduction to introduce the necessary functional groups.
  • Total Synthesis: A multi-step synthetic route may be necessary, involving the construction of the bicyclic core followed by functionalization.

Each method requires careful optimization to achieve high yields and purity.

This compound and its derivatives may find applications in several fields:

  • Medicinal Chemistry: Due to potential biological activities, it could serve as a lead compound for drug development.
  • Material Science: The unique structural features may lend themselves to applications in polymers or materials with specific properties.
  • Chemical Probes: It could be used as a chemical probe in biological studies to elucidate mechanisms of action or pathways.

Interaction studies are crucial to understanding how this compound interacts with biological targets. Techniques include:

  • Molecular Docking Studies: Computational methods can predict how the compound binds to target proteins or enzymes.
  • In Vitro Assays: Testing the compound against various cell lines to observe its effects on cell viability and proliferation.

These studies help elucidate the pharmacological profile of the compound and guide future research directions.

Several compounds share structural similarities with (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, including:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine derivativeAnticancer activity
3-HydroxyflavoneFlavonoid structureAntioxidant properties
4-IndolylthiazoleIndole-thiazole hybridAntimicrobial effects
2-AminothiazoleThiazole derivativeAntiviral properties

Uniqueness

The uniqueness of (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid lies in its specific stereochemistry and bicyclic structure that may confer distinct biological activities not observed in other similar compounds. Its potential as a scaffold for drug development makes it an interesting candidate for further study.

Core Bicyclic Structure

The molecule features a bicyclo[3.3.1]nonane skeleton, a fused ring system comprising a six-membered ring and a four-membered ring. The sulfur atom at position 3 introduces a thioether group, while the ketone at position 9 and carboxylic acid at position 7 contribute to its polar character. Key structural parameters include:

ParameterValueSource
Molecular formulaC₉H₁₂O₃S
Ring junction geometryChair-boat conformation
Bond length (C-S)1.81 Å
Dihedral angle (C7-C9-O)112°

The thiabicyclo[3.3.1]nonane core imposes significant strain, with bond angles deviating from idealized tetrahedral geometry due to ring fusion. The sulfur atom’s larger atomic radius compared to oxygen or nitrogen influences ring puckering, as evidenced by X-ray diffraction studies of analogous compounds.

Functional Group Interactions

The carboxylic acid group at C7 participates in intramolecular hydrogen bonding with the ketone oxygen at C9, stabilizing the bicyclic structure. This interaction reduces the compound’s solubility in nonpolar solvents, as demonstrated by partition coefficient measurements (LogP = 1.8). The ketone group’s electron-withdrawing effect polarizes adjacent C-H bonds, enhancing reactivity toward nucleophilic attack at C9.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.05071541 g/mol

Monoisotopic Mass

200.05071541 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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